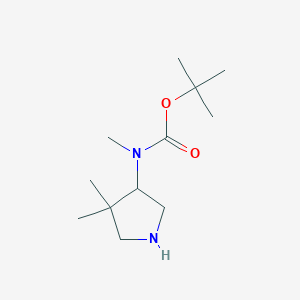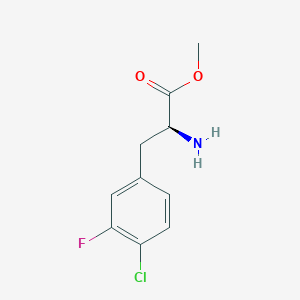
3,3-Dichloro-2-oxoindoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-2-oxoindoline-5-sulfonamide is a chemical compound with the molecular formula C8H6Cl2N2O3S and a molecular weight of 281.12 g/mol It is a derivative of indoline, featuring both chloro and sulfonamide functional groups
Métodos De Preparación
The synthesis of 3,3-Dichloro-2-oxoindoline-5-sulfonamide typically involves the reaction of indoline derivatives with chlorinating agents and sulfonamide sources. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
3,3-Dichloro-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Dichloro-2-oxoindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-2-oxoindoline-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell development and signaling . By inhibiting BTK, the compound can potentially modulate immune responses and has shown promise in the treatment of certain cancers and autoimmune diseases.
Comparación Con Compuestos Similares
3,3-Dichloro-2-oxoindoline-5-sulfonamide can be compared with other indoline derivatives, such as:
3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride: This compound is similar but features a sulfonyl chloride group instead of a sulfonamide group.
2-Oxoindoline-5-sulfonamide: Lacks the chloro substituents, which can affect its reactivity and biological activity.
3,3-Dichloro-2-oxoindoline: Does not have the sulfonamide group, making it less versatile in certain chemical reactions.
The unique combination of chloro and sulfonamide groups in this compound makes it particularly valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6Cl2N2O3S |
|---|---|
Peso molecular |
281.12 g/mol |
Nombre IUPAC |
3,3-dichloro-2-oxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C8H6Cl2N2O3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)(H2,11,14,15) |
Clave InChI |
DKQYKNWGJVVYFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)N)C(C(=O)N2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13515310.png)

![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)





![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)

![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
